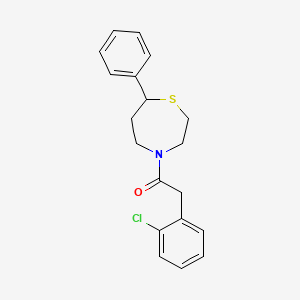

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

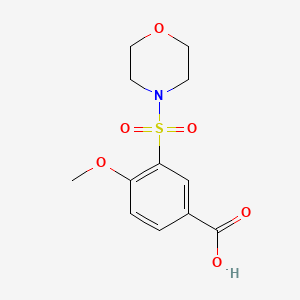

“N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C16H16N2S and a molecular weight of 268.38 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzothiazoles, which includes this compound, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Benzothiazoles, including this compound, can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical and Chemical Properties Analysis

The density of “this compound” is predicted to be 1.225±0.06 g/cm3 . The boiling point is predicted to be 436.6±55.0 °C .科学的研究の応用

Corrosion Inhibition

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine derivatives have shown significant efficacy in corrosion inhibition, particularly for mild steel in corrosive acid solutions. The compound, identified as an effective corrosion inhibitor, exhibits high inhibition efficiency, attributed to its ability to adsorb onto the metal surface, forming a protective barrier. This protective action is supported by both experimental studies and theoretical models, including quantum chemical calculations and molecular dynamics simulations, which elucidate the adsorption mechanism and the molecular orientation on metal surfaces. The adsorption follows the Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the steel surface, primarily through chemisorption (Salarvand et al., 2017).

Catalysis in Organic Synthesis

In the realm of organic synthesis, this compound and its derivatives play a crucial role as intermediates in catalytic processes. For instance, they are involved in the CuI-catalyzed amination of aryl halides with guanidines or amidines, facilitating the synthesis of benzimidazoles, a class of compounds with significant pharmacological activities. This catalytic amination process exemplifies the utility of benzothiazole derivatives in constructing complex nitrogen-containing heterocycles, highlighting their importance in the development of new drugs and materials (Deng et al., 2009).

Antitumor Activities

Benzothiazole derivatives, including this compound, exhibit potent antitumor activities against various cancer cell lines. Their mechanism of action, while not fully understood, is believed to involve biotransformation by cytochrome P450 enzymes, leading to active metabolites that selectively target tumor cells. These compounds have shown effectiveness in vitro against breast, ovarian, colon, and renal cancer cell lines, making them promising candidates for further drug development and cancer therapy research. The specific metabolic transformations, including N-acetylation and oxidation, play a significant role in their antitumor efficacy, underscoring the importance of metabolic studies in understanding their mechanism of action (Chua et al., 1999).

Security Ink Development

Additionally, certain benzothiazole derivatives have been explored for their unique photophysical properties, leading to applications beyond pharmaceuticals. For instance, the development of novel security inks utilizing the fluorescence and colorimetric properties of benzothiazole-based compounds. These applications exploit the ability of such compounds to undergo morphology-dependent fluorochromism, enabling their use in security and anti-counterfeiting measures. The reversible color changes induced by mechanical force or pH variations offer a versatile platform for creating secure and tamper-evident documents and packaging (Lu & Xia, 2016).

特性

IUPAC Name |

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINHAMNLGKIBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2679509.png)

![N-(4-bromophenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2679510.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2679521.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)